molecular formula C8H11ClFN B1655933 N-Ethyl-P-fluoroaniline hydrochloride CAS No. 459-21-2

N-Ethyl-P-fluoroaniline hydrochloride

Cat. No.: B1655933
CAS No.: 459-21-2
M. Wt: 175.63
InChI Key: HCINULGMXWHSOQ-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Fluoroaniline (B8554772) Chemistry

N-Ethyl-p-fluoroaniline hydrochloride is situated within the broader classes of aniline and fluoroaniline chemistries. Aniline, the simplest aromatic amine, serves as a foundational structure in organic chemistry, renowned for its versatility in synthesizing dyes, pharmaceuticals, and polymers. The introduction of a fluorine atom to the aniline ring, creating fluoroanilines, significantly alters the molecule's electronic properties, reactivity, and metabolic stability.

The fluorine atom at the para position in this compound exerts a strong electron-withdrawing effect through induction, while also participating in resonance. This electronic modification influences the nucleophilicity of the amino group and the reactivity of the aromatic ring in electrophilic substitution reactions. The addition of an ethyl group to the nitrogen atom further modifies the compound's steric and electronic characteristics, distinguishing it from its primary amine counterpart, p-fluoroaniline. These structural modifications are pivotal in tailoring the compound for specific applications, such as enhancing the metabolic stability and bioavailability of potential drug candidates.

A comparative look at the properties of aniline, p-fluoroaniline, and this compound highlights the impact of these substitutions.

Table 1: Comparative Physicochemical Properties

PropertyAnilinep-FluoroanilineThis compound
CAS Number 62-53-3371-40-4459-21-2
Molecular Formula C₆H₇NC₆H₆FNC₈H₁₁ClFN
Molecular Weight 93.13 g/mol 111.12 g/mol 175.63 g/mol
Boiling Point 184 °C187 °CData not readily available
Melting Point -6 °C-1.9 °CData not readily available
Solubility in Water Slightly solubleSlightly solubleData not readily available

Historical Trajectory of Research on this compound

While specific historical records detailing the first synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of aniline and fluoroaniline research. The industrial synthesis of anilines dates back to the 19th century, primarily for the burgeoning dye industry.

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century with the development of new fluorination techniques. The unique properties conferred by fluorine, such as increased metabolic stability and altered electronic effects, spurred research into fluorinated compounds for pharmaceutical and agrochemical applications.

The preparation of N-alkylated anilines, including N-ethylated derivatives, has been a subject of study for many decades, with various methods developed for their synthesis. These methods often involve the reaction of anilines with alkylating agents. The synthesis of this compound would have followed from the availability of p-fluoroaniline as a starting material and the application of established N-alkylation methodologies. Early research likely focused on the fundamental synthesis and characterization of the compound, paving the way for its later use as an intermediate in more complex molecular architectures.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound and related compounds is vibrant, with significant activity in medicinal chemistry and materials science. The non-hydrochloride form, N-Ethyl-4-fluoroaniline, is noted for its utility in the discovery of positive allosteric modulators of GluN2A-containing NMDARs and in the synthesis of antimalarial isoneocryptolepine analogs. chemicalbook.com This highlights the role of the N-ethyl-p-fluoroaniline scaffold as a key building block for neurologically active compounds and anti-infective agents.

In the broader context of fluorinated anilines, research is actively exploring their incorporation into novel polymers and electronic materials. The fluorine atom can significantly influence the electronic structure, solubility, and thermal stability of resulting materials.

Despite its utility, several research questions and challenges remain:

Optimization of Synthesis: While general methods for N-alkylation of anilines are well-established, challenges related to selectivity and the use of harsh reagents persist. The development of more sustainable and efficient synthetic routes to this compound, potentially utilizing novel catalytic systems, remains an area of interest. rsc.org

Exploration of New Applications: The full potential of this compound as a building block in diverse areas of chemical synthesis is yet to be completely explored. Further research could uncover novel applications in areas such as agrochemicals, dyes, and functional materials.

Understanding Structure-Activity Relationships: A deeper understanding of how the specific combination of the ethyl group and the para-fluoro substituent influences the biological activity and material properties of its derivatives is needed. This knowledge would enable the more rational design of new molecules with desired functions.

Reactive Properties: A thorough investigation into the reactivity of this compound under various reaction conditions would provide valuable data for synthetic chemists, allowing for its more effective incorporation into complex synthetic pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCINULGMXWHSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-21-2
Record name Benzenamine, N-ethyl-4-fluoro-, hydrochloride (1:1)
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Record name N-ethyl-p-fluoroaniline hydrochloride
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Synthetic Methodologies for N Ethyl P Fluoroaniline Hydrochloride and Its Precursors

Novel Synthetic Pathways for N-Ethyl-P-fluoroaniline Hydrochloride

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign pathways for N-alkylation reactions. These novel methods offer alternatives to classical approaches, which often rely on harsh conditions and stoichiometric reagents.

Green chemistry principles are increasingly being applied to the synthesis of N-alkylated anilines to reduce waste and avoid hazardous substances. A prominent strategy is the "borrowing hydrogen" or "auto-transfer hydrogen" methodology, which uses alcohols as alkylating agents, with water being the only byproduct. rsc.orgtsijournals.com In the context of N-Ethyl-p-fluoroaniline synthesis, this would involve the reaction of p-fluoroaniline with ethanol.

This process is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. nih.govrsc.org The mechanism involves the temporary oxidation of the alcohol (ethanol) to an aldehyde by the metal catalyst, which then forms an imine with the aniline (B41778) (p-fluoroaniline). The catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the desired N-ethylated product. nih.gov This approach avoids the use of toxic and expensive ethyl halides and generates minimal waste. tsijournals.com Further green improvements include performing these reactions under solvent-free conditions or in environmentally benign solvents like water. nih.govresearchgate.net

Table 1: Comparison of Green N-Ethylation Strategies for Anilines

StrategyAlkylating AgentCatalyst ExampleByproductKey Advantage
Borrowing HydrogenEthanol[RuCl₂(p-cymene)]₂WaterHigh atom economy; avoids alkyl halides. rsc.org
Reductive AminationAcetaldehyde (B116499)Pd/C with H₂ or formate (B1220265)WaterMild reaction conditions (room temp). jocpr.com
Microwave-AssistedEthanol / Ethyl HalideCatalyst-free (in water)Water / SaltDrastically reduced reaction times. researchgate.netnih.gov

While N-Ethyl-p-fluoroaniline itself is achiral, chiral analogs are of significant interest in medicinal chemistry. Asymmetric synthesis aims to produce these analogs in an enantiomerically pure form. Chirality could be introduced, for example, by modifying the ethyl group (e.g., a sec-butyl group) or by adding a substituent to the aromatic ring that creates a chiral axis.

The synthesis of such chiral compounds can be achieved through several key strategies:

Organocatalysis : Chiral Brønsted acids or other organocatalysts can be used to control the stereochemistry of C-N bond formation. For instance, the enantioselective protonation of a catalytically generated prochiral enamine can establish a new stereocenter. nih.gov

Transition Metal Catalysis : Chiral ligands coordinated to a metal center (e.g., Iridium, Ruthenium) can direct the stereochemical outcome of a reaction, such as an asymmetric transfer hydrogenation step in a reductive amination pathway. mdpi.com

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the p-fluoroaniline precursor to direct the stereoselective addition of the alkyl group, after which the auxiliary is removed. researchgate.net

These approaches are fundamental to creating optically active molecules and have been successfully applied to the synthesis of complex nitrogen-containing heterocycles and pharmaceuticals. researchgate.netrsc.org

Alternative energy sources like microwaves and light are being used to drive chemical reactions more efficiently.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. irjmets.com In the synthesis of N-ethyl-p-fluoroaniline, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. orientjchem.org This is due to the efficient and uniform heating of the reaction mixture. Microwave-assisted N-alkylation of anilines has been successfully performed without organic solvents, further enhancing its green credentials. nih.gov For example, the reaction of an aryl halide with an amine can be achieved in minutes using microwave irradiation, offering a rapid route to the desired product. orientjchem.org

Photochemical Synthesis: Photochemical methods offer mild and selective ways to form C-N bonds. Photoinduced reactions, often employing a photocatalyst, can generate reactive intermediates under ambient temperature. For instance, visible-light organophotocatalytic systems can be used for the alkylation of anilines. nih.govacs.org A potential pathway for synthesizing N-Ethyl-p-fluoroaniline could involve the formation of an electron donor-acceptor (EDA) complex between p-fluoroaniline and an ethyl precursor, which upon photoexcitation, leads to the formation of the alkylated product. acs.org Another approach involves the use of a heterogeneous photocatalyst, such as Cu-Mo/TiO₂, which can facilitate the N-alkylation of anilines with alcohols under UV irradiation at room temperature. researchgate.net

Optimization of Reaction Conditions for this compound Yield and Purity

Achieving high yield and purity is critical for the industrial viability of any synthetic process. This requires careful optimization of reaction parameters such as the choice of catalyst, solvent, temperature, and reactant concentrations.

The choice of catalyst is paramount in the N-alkylation of p-fluoroaniline. Both homogeneous and heterogeneous catalysts have been developed, each with distinct advantages.

Homogeneous Catalysts : Complexes of noble metals like Ruthenium, Iridium, and Palladium are highly effective for N-alkylation via the borrowing hydrogen strategy. nih.govrsc.org These catalysts offer high activity and selectivity under relatively mild conditions. For example, NHC-Ir(III) (N-Heterocyclic Carbene) complexes have shown excellent performance in the N-alkylation of various anilines with alcohols in solvent-free media. nih.gov

Heterogeneous Catalysts : These catalysts, such as Palladium on carbon (Pd/C), Nickel nanoparticles, or Copper-Chromite, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. tsijournals.comjocpr.comresearchgate.net Reductive amination of p-fluoroaniline with acetaldehyde using Pd/C and a hydrogen source like ammonium (B1175870) formate is a facile and environmentally benign method that proceeds smoothly at room temperature. researchgate.netjocpr.com

The final step, formation of the hydrochloride salt, is typically non-catalytic and involves treating the purified N-Ethyl-p-fluoroaniline base with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) or isopropanol. nih.gov

Table 2: Overview of Catalytic Systems for N-Alkylation of Anilines

Catalyst SystemCatalyst TypeAlkylating AgentTypical ConditionsYield
NHC-Ir(III) Complex nih.govHomogeneousEthanol120 °C, Solvent-freeHigh
[RuCl₂(p-cymene)]₂ / dppf rsc.orgHomogeneousEthanol140 °C, p-xyleneGood-High
Pd/C jocpr.comHeterogeneousAcetaldehydeRoom Temp, aq. 2-propanolExcellent
Cu-Chromite tsijournals.comHeterogeneousEthanol110 °C, o-xyleneGood
Nickel Nanoparticles researchgate.netHeterogeneousAlcoholHigh Temp, Flow ReactorGood-High

Solvent Effects and Reaction Kinetics in this compound Formation

The solvent plays a crucial role in influencing reaction rates, selectivity, and equilibrium positions. In the synthesis of N-Ethyl-p-fluoroaniline, the choice of solvent depends heavily on the reaction mechanism. For SN2-type alkylations using an ethyl halide, polar aprotic solvents like DMF or acetone (B3395972) are often employed to solvate the cation and leave the nucleophile (aniline) reactive. evitachem.com

For catalytic "borrowing hydrogen" reactions, high-boiling point, non-polar solvents like xylene or toluene (B28343) are common, although solvent-free conditions are often preferred from a green chemistry perspective. tsijournals.comnih.gov The polarity of the solvent can also affect the electronic properties of the aniline and the catalyst, thereby influencing the reaction kinetics. Studies on related compounds like p-nitroaniline have shown that polar solvents can significantly shift the electronic states of the molecule, which can impact its reactivity. researchgate.net

The reaction kinetics of the catalytic N-alkylation of anilines with alcohols are complex. The proposed mechanism generally involves several steps:

Catalyst-mediated dehydrogenation of the alcohol to an aldehyde.

Condensation of the aldehyde with the aniline to form an imine intermediate.

Reduction of the imine by the metal-hydride species to yield the secondary amine. nih.gov

The rate-determining step can be either the imine formation or its subsequent reduction. nih.gov Understanding these kinetics is essential for optimizing reaction times and temperatures to maximize the yield of N-Ethyl-p-fluoroaniline while minimizing the formation of byproducts, such as over-alkylated tertiary amines.

Derivatization Strategies and Analog Synthesis from this compound

This compound serves as a versatile scaffold for the synthesis of a diverse array of chemical analogs. Its structure, featuring a reactive aromatic ring, a secondary amine, and an ethyl group, allows for targeted modifications at multiple sites. These derivatization strategies are crucial for developing new compounds with tailored electronic, physical, and biological properties for applications in materials science and medicinal chemistry.

Functionalization at the Aromatic Ring System of this compound

The aromatic ring of N-ethyl-p-fluoroaniline is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the ethylamino group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing and deactivating) influence the regioselectivity of these reactions.

Electrophilic Halogenation: The introduction of additional halogen atoms onto the aromatic ring can significantly alter the compound's properties. Standard halogenating agents can be employed for this purpose. For instance, bromination can be achieved using bromine in a suitable solvent. The primary products expected would be the ortho- and meta-bromo derivatives with respect to the fluorine atom, due to the directing influence of the N-ethylamino group.

Nitration: The introduction of a nitro group onto the aromatic ring is a common strategy to create precursors for further functionalization. Nitration of N-alkylanilines can be complex due to the sensitivity of the amino group to the strong acidic conditions typically used. For instance, the nitration of N-ethylaniline with nitric acid and sulfuric acid can yield a mixture of isomers. To achieve greater regioselectivity and avoid oxidation of the amine, protective group strategies are often employed. The N-ethylamino group can be acylated to form an amide, which is less activating and directs the incoming nitro group primarily to the para position. However, since the para position is already occupied by fluorine, the substitution is expected at the ortho position to the amino group. Subsequent hydrolysis of the amide reveals the nitro-substituted N-ethyl-p-fluoroaniline.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, onto the aromatic ring. These reactions typically require a Lewis acid catalyst. The N-ethylamino group is a strong activating group, which can lead to polysubstitution and other side reactions. Therefore, similar to nitration, protection of the amino group is often necessary to achieve controlled substitution.

A notable example of aromatic ring functionalization on a similar substrate is the difluoroalkylation of N,N-dimethyl-4-fluoroaniline. This reaction, which proceeds via a visible-light organophotocatalytic system, introduces a difluoroalkyl group onto the aromatic ring, demonstrating a modern approach to C-C bond formation on such scaffolds.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on N-Ethyl-p-fluoroaniline
Reaction TypeReagents and ConditionsExpected Major Product(s)
BrominationBr₂, FeBr₃2-Bromo-4-fluoro-N-ethylaniline
Nitration (with protection)1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat2-Nitro-4-fluoro-N-ethylaniline
Friedel-Crafts Acylation (with protection)1. Acetic anhydride 2. Acetyl chloride, AlCl₃ 3. H₃O⁺, heat2-Acetyl-4-fluoro-N-ethylaniline

Modifications of the Ethyl and Amine Moieties of this compound

The ethyl and amine functionalities of this compound offer additional sites for chemical modification, leading to a variety of derivatives with altered steric and electronic properties.

N-Alkylation and N-Acylation: The secondary amine in N-ethyl-p-fluoroaniline can undergo further alkylation to form tertiary amines. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. google.com The choice of alkylating agent allows for the introduction of a wide range of alkyl groups. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to produce the corresponding amides. This transformation is often used as a protective strategy for the amino group during electrophilic aromatic substitution reactions on the ring. researchgate.net

Synthesis of Ureas and Thioureas: The amine group can react with isocyanates and isothiocyanates to form N,N'-disubstituted ureas and thioureas, respectively. These derivatives are of interest in medicinal chemistry due to their potential biological activities.

Oxidative Coupling: The amine functionality can also participate in oxidative coupling reactions. For instance, reaction with other anilines in the presence of an oxidizing agent can lead to the formation of dimeric and oligomeric structures.

Table 2: Derivatization Reactions at the Ethyl and Amine Moieties
Reaction TypeReagents and ConditionsProduct Class
N-AlkylationR-X (alkyl halide), BaseTertiary amine
N-AcylationR-COCl (acyl chloride) or (RCO)₂O (anhydride)Amide
Urea FormationR-NCO (isocyanate)N,N'-disubstituted urea
Thiourea FormationR-NCS (isothiocyanate)N,N'-disubstituted thiourea

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Subunits

The unique electronic and structural features of N-ethyl-p-fluoroaniline make it an attractive building block for the construction of novel polymeric and supramolecular materials.

Polymer Synthesis: N-ethyl-p-fluoroaniline can be utilized as a monomer in polymerization reactions to create polymers with tailored properties. One approach is the oxidative polymerization of the aniline derivative, which can lead to the formation of conducting polymers. The presence of the fluorine atom and the N-ethyl group influences the electronic properties, solubility, and processability of the resulting polymer. Copolymers can also be synthesized by reacting N-ethyl-p-fluoroaniline with other monomers, such as aniline, to fine-tune the properties of the final material. For instance, copolymers of aniline and N-ethylaniline have been synthesized, and their properties are dependent on the ratio of the two monomers. escholarship.org The incorporation of the fluoro-substituted monomer is expected to enhance the thermal stability and modify the electronic characteristics of the polymer.

Supramolecular Assembly: The fluorinated aromatic ring and the potential for hydrogen bonding through the amine proton (in the hydrochloride salt) make this compound a candidate for the construction of supramolecular assemblies. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a significant role in directing the self-assembly of fluorinated molecules. nih.govacs.org The presence of the fluorine atom can influence the packing of molecules in the solid state, leading to the formation of specific crystal structures and extended networks. Furthermore, the anilinium ion can act as a hydrogen bond donor, interacting with suitable acceptors to form ordered supramolecular architectures. The self-assembly of fluorinated peptides and other fluorinated amphiphiles into well-defined nanostructures has been demonstrated, highlighting the potential of fluorine in directing molecular organization. rsc.orgnih.gov

Table 3: Approaches to Polymeric and Supramolecular Structures
ApproachKey Interactions/ReactionsPotential Properties/Applications
Polymerization Oxidative C-N couplingElectrically conducting materials, sensors
Copolymerization Combination with other monomersTunable electronic and physical properties
Supramolecular Assembly Hydrogen bonding, halogen bonding, π-π stackingCrystal engineering, functional materials

Mechanistic and Kinetic Investigations of Reactions Involving N Ethyl P Fluoroaniline Hydrochloride

Elucidation of Reaction Mechanisms with N-Ethyl-P-fluoroaniline Hydrochloride as a Reactant

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents on the aniline (B41778) core and the protonated state of the amino group. The ethyl group is an electron-donating group (EDG) through induction, while the fluorine atom, despite its high electronegativity, can donate electron density to the aromatic ring through resonance (a +R effect) but is inductively electron-withdrawing (-I effect). The hydrochloride salt form implies that the amine group is protonated to form an anilinium ion, which significantly alters its electronic properties.

In its hydrochloride salt form, the N-ethylamino group is present as an N-ethylanilinium group (-NH+Et). This protonated form is strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com The positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles. chemistrysteps.com

However, in a solution where there is an equilibrium between the protonated and the free amine form (N-Ethyl-p-fluoroaniline), the free amine is a powerful activating group and an ortho, para-director. byjus.comacs.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. tamu.edu The fluorine atom at the para position will direct incoming electrophiles to the ortho positions relative to the amino group. The ethyl group provides a slight activating inductive effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.govnih.govresearchgate.netyoutube.com For N-Ethyl-p-fluoroaniline, the outcome of these reactions would be substitution primarily at the ortho position to the N-ethylamino group. In the case of the hydrochloride salt, the reaction would be much slower and would yield the meta-substituted product. The choice of reaction conditions, particularly the acidity of the medium, will therefore be critical in determining the reaction outcome.

The amine group of N-Ethyl-p-fluoroaniline is nucleophilic due to the lone pair of electrons on the nitrogen atom. However, as the hydrochloride salt, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, for nucleophilic reactions to occur at the amine group, the free base, N-Ethyl-p-fluoroaniline, must be generated, typically by adding a base to neutralize the hydrochloric acid.

Once deprotonated, the N-ethylamino group can participate in a variety of nucleophilic reactions, such as acylation, alkylation, and condensation reactions. The reactivity of the amine will be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating nature of the ethyl group and the resonance effect of the fluorine atom can influence the nucleophilicity of the nitrogen. Studies on substituted anilines have shown that electron-donating groups generally increase the nucleophilicity of the amine. unimelb.edu.au

The kinetics of such reactions often show a dependence on the concentration of both the amine and the electrophile. For example, the reaction of anilines with acylating agents can proceed through a nucleophilic addition-elimination mechanism.

Radical reactions involving aniline derivatives can be initiated by various means, including photochemically, thermally, or through the use of radical initiators. The N-H bond of the amino group and the C-H bonds of the ethyl group in N-Ethyl-p-fluoroaniline can be susceptible to abstraction by radicals, leading to the formation of nitrogen-centered or carbon-centered radicals, respectively. The aromatic ring itself can also undergo radical addition reactions. msu.edu

Recent studies have explored the generation of fluorinated radicals and their reactions. The presence of a fluorine atom in N-Ethyl-p-fluoroaniline could influence the stability and reactivity of radical intermediates. For instance, computational studies on the intramolecular radical addition to substituted anilines have shown that the polarity of the radical and the arene is a crucial factor. beilstein-journals.org Electron-releasing substituents on the aniline ring were found to accelerate the radical addition. beilstein-journals.org

The formation of radical cations of aniline derivatives is a significant step in their reactivity. researchgate.net These radical cations can be generated through single-electron transfer (SET) processes. The stability and subsequent reactions of the N-Ethyl-p-fluoroaniline radical cation would be influenced by the electronic properties of the ethyl and fluoro substituents.

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For this compound, such studies would involve determining rate constants and activation energies for its various reactions and examining the effects of temperature, pressure, and concentration.

While specific kinetic data for this compound are scarce in the literature, data for related substituted anilines can provide valuable insights. The rate of a reaction is quantified by the rate constant (k), and its temperature dependence is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). tamu.edu

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools to correlate the reaction rates of a series of related compounds with the electronic properties of their substituents. nih.govlibretexts.orgnih.gov The Hammett equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. The sign and magnitude of ρ provide information about the reaction mechanism. For electrophilic aromatic substitution on anilines, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. nih.gov

The following table presents hypothetical rate constants for the nitration of substituted anilines to illustrate the application of the Hammett equation.

Substituent (para)σ_p ValueRelative Rate Constant (k/k₀)
-OCH₃-0.27150
-CH₃-0.1730
-H0.001
-F0.060.5
-Cl0.230.1
-NO₂0.780.001

Activation energies for reactions of anilines have been determined in various studies. For example, the activation energy for the oxidative coupling of aniline has been reported, providing insights into the energy barrier of the reaction. researchgate.net

The rate of chemical reactions is generally sensitive to changes in temperature, pressure, and the concentration of reactants.

Temperature: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. tamu.edu An increase in temperature provides the reacting molecules with higher kinetic energy, increasing the frequency of collisions and the proportion of molecules that have sufficient energy to overcome the activation energy barrier. The effect of temperature on the conversion of aniline in N-alkylation reactions has been demonstrated, showing increased conversion at higher temperatures. researchgate.net

Pressure: The effect of pressure on reaction rates is most significant for reactions occurring in the gas phase or for reactions in solution that involve a change in volume during the formation of the transition state. For many reactions of aniline derivatives in solution, the effect of pressure is often less pronounced compared to temperature and concentration effects. However, for reactions with a significant volume of activation, pressure can have a noticeable impact on the rate constant.

Concentration: The rate of a reaction is typically dependent on the concentration of the reactants. For a simple bimolecular reaction, the rate is often proportional to the product of the concentrations of the two reactants. Kinetic studies on the reactions of anilines have shown varying orders of reaction with respect to the aniline concentration, which can provide insights into the reaction mechanism. researchgate.net For instance, a fractional order may suggest a pre-equilibrium step involving the aniline.

The following interactive table illustrates the effect of reactant concentration on the initial rate of a hypothetical second-order reaction involving an aniline derivative.

[Aniline Derivative] (mol/L)[Electrophile] (mol/L)Initial Rate (mol/L·s)
0.10.10.002
0.20.10.004
0.10.20.004
0.20.20.008

Computational Chemistry and Theoretical Studies of N Ethyl P Fluoroaniline Hydrochloride

Quantum Mechanical Calculations on N-Ethyl-P-fluoroaniline Hydrochloride

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. samipubco.comnih.gov These methods provide a detailed picture of the electron distribution and its influence on molecular behavior.

The electronic structure of this compound is central to its chemical identity. DFT calculations are typically employed to determine the energies and shapes of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, a characteristic feature of aromatic amines. The LUMO, on the other hand, would likely be distributed across the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

Note: These values are illustrative and would be determined using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p).

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are calculated from the energies of the frontier molecular orbitals and provide a global measure of the molecule's reactivity.

To understand local reactivity, Fukui functions (f(r)) are employed. scm.comhackernoon.comfaccts.de These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The condensed Fukui function, which assigns a value to each atom, is particularly useful for this purpose.

f+(r): Predicts sites for nucleophilic attack.

f-(r): Predicts sites for electrophilic attack.

f0(r): Predicts sites for radical attack.

For this compound, the carbon atoms of the aromatic ring and the nitrogen atom are expected to be the primary sites of chemical reactivity.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atom f+ f- f0
N 0.125 0.089 0.107
C1 0.045 0.150 0.098

Note: These illustrative values help in predicting that a nucleophile would likely attack C1, while an electrophile might favor the nitrogen atom or other positions on the ring.

Quantum mechanical calculations are highly effective in predicting spectroscopic properties, which can be invaluable for the identification and characterization of new derivatives. core.ac.uklongdom.org Computational methods can simulate various types of spectra, including:

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. longdom.org These predictions can aid in the structural elucidation of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. researchgate.netresearchgate.net This allows for the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts (ppm) for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic C-H 7.10 - 7.35
N-H 8.50
CH2 3.45

Note: These are example values and would be benchmarked against experimental data where available.

Advanced Spectroscopic and Spectrometric Investigations of N Ethyl P Fluoroaniline Hydrochloride Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of N-Ethyl-P-fluoroaniline Hydrochloride Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal multiplicities, allows for the precise mapping of the molecular framework.

In a typical ¹H NMR spectrum of this compound, the ethyl group protons would present as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group) due to spin-spin coupling. The aromatic protons would appear as a set of multiplets, with their chemical shifts and coupling patterns influenced by the fluorine and N-ethylamino substituents. The protonation of the nitrogen atom to form the hydrochloride salt would lead to a downfield shift of the adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic ring would exhibit distinct signals, with the carbon atom bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The ethyl group carbons would also be readily identifiable.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in a suitable deuterated solvent.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
Aromatic CH (ortho to N)7.2 - 7.4118 - 120³JHH ≈ 8-9
Aromatic CH (meta to N)7.0 - 7.2115 - 117³JHH ≈ 8-9, ⁴JHF ≈ 4-5
Aromatic C-N-140 - 142-
Aromatic C-F-158 - 162¹JCF ≈ 240-250
N-CH₂-3.2 - 3.440 - 42³JHH ≈ 7
-CH₃1.2 - 1.413 - 15³JHH ≈ 7
NH₂⁺Broad, variable--

Advanced 2D and 3D NMR Techniques for Complex this compound Structures

For more complex derivatives of this compound, one-dimensional NMR spectra may become crowded and difficult to interpret. In such cases, advanced 2D and 3D NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing out the ethyl group and assigning the aromatic protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR technique that correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, another heteronuclear 2D technique, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule.

For even more complex structures or for studying intermolecular interactions, 3D NMR experiments like HNCA or HN(CO)CA could be adapted, although these are more commonly used for biomolecules.

Solid-State NMR Applications for this compound Polymorphs

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties. While solution-state NMR averages out the structural information of the solid state, solid-state NMR (ssNMR) provides detailed insights into the structure and dynamics of crystalline and amorphous forms. tsijournals.commaterialsciencejournal.org

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. nih.gov In the case of this compound, ssNMR can be used to:

Identify and differentiate polymorphs: Each polymorphic form will have a unique crystal lattice, leading to distinct chemical shifts in the ¹³C ssNMR spectrum. nih.gov

Characterize amorphous content: The presence of broad, featureless signals in addition to sharp crystalline peaks can indicate the presence of an amorphous phase.

Study molecular packing and intermolecular interactions: Subtle changes in chemical shifts can provide information about how the molecules are arranged in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding involving the hydrochloride moiety. nih.gov

Mass Spectrometry (MS) for Reaction Pathway Analysis and Derivatization Profiling of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining molecular weights, elucidating structures, and analyzing reaction mixtures.

High-Resolution Mass Spectrometry for Reaction Intermediates of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of ions. This capability is crucial for identifying transient reaction intermediates in the synthesis or degradation of this compound.

For instance, in the N-ethylation of 4-fluoroaniline (B128567), HRMS can be used to monitor the reaction mixture over time. By identifying the exact masses of species present at different stages, it is possible to propose a reaction mechanism and identify any potential byproducts. Techniques like Parallel Reaction Monitoring (PRM) on high-resolution instruments can offer highly specific and selective quantification of targeted intermediates. mdpi.comresearchgate.netnih.gov

Table 5.2: Hypothetical High-Resolution Mass Spectrometry Data for Reaction Monitoring of N-Ethylation of 4-Fluoroaniline.
CompoundFormulaCalculated Exact Mass (m/z) [M+H]⁺Observed Exact Mass (m/z) [M+H]⁺
4-Fluoroaniline (Starting Material)C₆H₇FN⁺112.0557112.0559
N-Ethyl-P-fluoroaniline (Product)C₈H₁₁FN⁺140.0870140.0872
N,N-Diethyl-P-fluoroaniline (Potential Byproduct)C₁₀H₁₅FN⁺168.1183168.1185

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound Analogs

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. This provides detailed structural information about the precursor ion.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment the ion. The fragmentation pattern is predictable based on the structure of the molecule. Common fragmentation pathways for aromatic amines include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, which is a dominant pathway for aliphatic amines. miamioh.edu

Loss of the ethyl group: This would result in a fragment ion corresponding to protonated 4-fluoroaniline.

Cleavage of the aromatic ring: This can lead to a variety of smaller fragment ions.

Loss of HF: A potential fragmentation pathway for fluoroaromatic compounds.

The analysis of these fragment ions allows for the confirmation of the structure of the parent compound and can be used to differentiate it from its isomers and other analogs.

Table 5.3: Plausible MS/MS Fragmentation of Protonated N-Ethyl-P-fluoroaniline ([C₈H₁₀FN+H]⁺, m/z 140.0870).
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
140.0870125.0634CH₃•[C₇H₈FN]⁺
140.0870112.0557C₂H₄[C₆H₇FN]⁺ (protonated 4-fluoroaniline)
140.087095.0498C₂H₅N[C₆H₅F]⁺

Vibrational Spectroscopy (IR, Raman) for Conformational and Mechanistic Insights into this compound Reactions

Infrared (IR) spectroscopy relies on the absorption of IR radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. ksu.edu.saRaman spectroscopy is a light scattering technique where the scattered light is shifted in frequency from the incident light by the vibrational frequencies of the molecule. A change in polarizability is required for a vibrational mode to be Raman active. ksu.edu.sa

For this compound, IR and Raman spectra would show characteristic bands for:

N-H stretching: In the hydrochloride salt, the N⁺-H stretching vibrations would appear as a broad band in the IR spectrum, typically in the range of 2400-2800 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

C-F stretching: A strong absorption band for the C-F bond is typically observed in the 1100-1300 cm⁻¹ region.

By monitoring changes in the vibrational spectra during a reaction, it is possible to gain mechanistic insights. For example, the disappearance of the N-H stretching bands of a primary amine and the appearance of new bands corresponding to the N⁺-H of the hydrochloride salt can be used to follow the progress of the salt formation.

Conformational analysis of this compound derivatives can also be performed using vibrational spectroscopy. nih.gov Different conformers, if they exist in significant populations, may exhibit slightly different vibrational frequencies, leading to the broadening or splitting of spectral bands.

Table 5.4: Tentative Vibrational Mode Assignments for this compound.

In-Situ IR and Raman Spectroscopy for Monitoring this compound Transformations

In-situ vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful methodology for the real-time monitoring of chemical transformations involving this compound. xjtu.edu.cn These non-invasive techniques allow for the direct observation of changes in molecular structure and bonding as a reaction or physical process occurs, providing critical kinetic and mechanistic insights without the need for sample extraction. researchgate.net

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is particularly adept at tracking the evolution of functional groups during a chemical process. nih.gov By inserting an attenuated total reflection (ATR) probe or a transmission flow cell directly into a reaction vessel, spectra can be continuously acquired. For transformations involving this compound, this could include monitoring its synthesis, degradation, or salt disproportionation. nih.gov For instance, during its synthesis via reductive amination of p-fluoroacetophenone followed by salt formation, specific IR bands corresponding to the reactant, intermediate, and final product can be tracked over time. The disappearance of the carbonyl (C=O) stretch of the ketone and the appearance of the N-H bending and C-N stretching vibrations of the amine hydrochloride would signify reaction progress.

In-Situ Raman Spectroscopy

Raman spectroscopy is highly complementary to IR, offering distinct advantages such as low sensitivity to aqueous media, making it ideal for monitoring reactions in solution. researchgate.net It is particularly effective for observing transformations in solid-state forms, such as polymorph transitions or salt disproportionation, a critical consideration for a hydrochloride salt. nih.gov If this compound were to disproportionate back to its free base form, in-situ Raman spectroscopy could detect this by monitoring the disappearance of peaks associated with the protonated amine (N⁺-H) and the emergence of signatures corresponding to the neutral N-ethyl aniline (B41778) derivative. nih.govmdpi.com The aromatic ring vibrations are often strong and well-defined in Raman spectra, providing a stable reference point while changes in the substituent groups are monitored.

Key vibrational modes that would be monitored to track the transformations of this compound are detailed in the table below. The wavenumbers are based on characteristic frequencies for similar aniline derivatives. tsijournals.comresearchgate.net

Interactive Data Table: Key Vibrational Modes for In-Situ Monitoring

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Information Provided
N⁺-H Stretch 2400-2800 IR Presence of the hydrochloride salt
N-H Stretch (free base) 3300-3500 IR / Raman Formation of the free base (disproportionation)
C-N Stretch 1250-1350 IR / Raman Changes in the amine structure
C-F Stretch 1210-1270 IR / Raman Integrity of the fluoro-substituent

By plotting the intensity of these characteristic peaks against time, reaction kinetics can be determined, and potential reaction intermediates can be identified, leading to a more comprehensive understanding and optimization of the process. nih.govmt.com

Computational Vibrational Spectroscopy for Validation of this compound Structures

Computational vibrational spectroscopy serves as an indispensable tool for the validation of molecular structures and the precise assignment of experimental infrared and Raman spectra. researchgate.net Density Functional Theory (DFT) is a widely employed quantum mechanical method that can accurately predict the geometric structure and harmonic vibrational frequencies of molecules like this compound. sphinxsai.comglobalresearchonline.net

The standard computational protocol involves optimizing the molecular geometry to find a stable energy minimum on the potential energy surface. This is confirmed when a subsequent frequency calculation yields no imaginary frequencies. masjaps.com The calculation provides a theoretical vibrational spectrum, including IR intensities and Raman activities, which can be directly compared with experimental data. mdpi.comspectroscopyonline.com

For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the vibrational modes associated with the protonated N-ethylamino group, the p-fluorophenyl ring, and the interactions governed by the hydrochloride counter-ion. globalresearchonline.net A strong correlation between the calculated and experimental wavenumbers confirms the identity and proposed structure of the synthesized compound. tsijournals.com It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental results. globalresearchonline.net

A definitive assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration, resolving ambiguities that arise when vibrations are coupled. nih.govnih.gov

Below is a table comparing hypothetical experimental frequencies for this compound with theoretical values calculated using DFT. The experimental values are estimated based on data from the closely related compound, 4-fluoroaniline. tsijournals.comresearchgate.net

Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Assignment Mode Description Hypothetical Experimental Frequency (cm⁻¹) Scaled Calculated Frequency (DFT/B3LYP) (cm⁻¹)
ν(N⁺-H) N-H stretch (protonated) 2750 2765
ν(C-H)aromatic Aromatic C-H stretch 3060 3068
ν(CH₂) Asymmetric CH₂ stretch 2980 2975
δ(N⁺-H) N-H bend (protonated) 1610 1605
ν(C=C)aromatic Aromatic ring stretch 1515 1512
δ(CH₂) CH₂ scissoring 1465 1468
ν(C-N) C-N stretch 1320 1315
ν(C-F) C-F stretch 1225 1228

This synergy between experimental measurement and theoretical calculation provides a high degree of confidence in the structural elucidation of this compound and its derivatives.

Applications of N Ethyl P Fluoroaniline Hydrochloride in Synthetic Chemistry and Material Science

N-Ethyl-P-fluoroaniline Hydrochloride as a Building Block in Organic Synthesis

In the realm of organic synthesis, the free base form, N-Ethyl-p-fluoroaniline, derived from its hydrochloride salt, acts as a potent nucleophile and a structural scaffold. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of resulting pharmaceutical compounds, a common strategy in medicinal chemistry. nih.gov

Synthesis of Heterocyclic Compounds Utilizing this compound

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and agrochemicals. nih.govresearchgate.net N-Ethyl-p-fluoroaniline is a key starting material for constructing various heterocyclic systems, particularly quinolines. Quinolone scaffolds, for instance, are central to a class of antibiotics. mdpi.com The general synthesis involves the cyclization of an aniline (B41778) derivative. While specific examples detailing N-ethyl-p-fluoroaniline are specialized, its reaction pathway is analogous to established methods like the Combes quinoline (B57606) synthesis or Conrad-Limpach cyclization, where an aniline is reacted with a β-dicarbonyl compound.

For instance, reacting N-ethyl-p-fluoroaniline with a suitable β-ketoester, followed by thermal cyclization, would yield a fluoro- and N-ethyl-substituted quinolin-4-one derivative. This process is exemplified by the synthesis of fluorinated quinoline analogs from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate, which proceeds via a one-step reaction catalyzed by polyphosphoric acid. nih.gov The N-ethyl group on the aniline nitrogen would be retained on the quinoline nitrogen in the final product, influencing its solubility and biological interactions.

Reactant AReactant BResulting Heterocycle CoreSignificance
N-Ethyl-p-fluoroanilineβ-Dicarbonyl CompoundQuinolone/QuinolineCore of antibacterial and antimalarial drugs mdpi.com
N-Ethyl-p-fluoroanilineAlkynyl derivativeSubstituted IndolePrecursor for various bioactive compounds
N-Ethyl-p-fluoroanilineo-phenylenediamineBenzimidazole derivativeFound in antifungal and anthelmintic agents

This table presents illustrative examples of heterocyclic syntheses where N-Ethyl-p-fluoroaniline can serve as a key building block based on established aniline chemistry.

Role of this compound in Ligand Design and Coordination Chemistry

The electronic and steric properties of ligands are paramount in controlling the activity and selectivity of transition metal catalysts. gessnergroup.comprochemonline.com The N-ethyl-p-fluoroaniline moiety can be incorporated into larger ligand structures to fine-tune these properties for specific catalytic applications.

This compound as a Ligand for Transition Metal Catalysis

While the simple aniline itself is not typically a robust ligand for catalysis, it serves as a foundational precursor for complex multidentate ligands. Derivatives of N-ethyl-p-fluoroaniline are particularly relevant in the synthesis of phosphinecarboxamides, which are promising ligands in metal-catalyzed reactions. acs.orgacs.org For example, a ligand such as N-(4-fluorophenyl)-1,1-diphenylphosphine formamide (B127407) has been shown to be highly effective in palladium-catalyzed Suzuki coupling reactions. acs.org Introducing an N-ethyl group would further modify the ligand's steric bulk and the electronic environment of the coordinating atoms, potentially enhancing catalytic performance. The fluorine atom's electron-withdrawing nature increases the π-acceptor character of the ligand, which can stabilize low-valent metal centers common in catalytic cycles. nih.gov

Development of Novel Catalytic Systems Incorporating this compound Moieties

The development of novel catalysts often relies on modular ligand synthesis, where components like N-ethyl-p-fluoroaniline can be systematically varied. rutgers.edu By incorporating this moiety into, for example, N-heterocyclic carbene (NHC) or phosphine-based ligand systems, chemists can create a library of ligands with graduated electronic and steric properties.

Research has demonstrated that phosphinecarboxamides, which can be derived from fluoroanilines, have significant potential as ligands that has not yet been fully explored in catalysis. acs.orgacs.org A catalytic system using a palladium complex with an N-(4-fluorophenyl) phosphinecarboxamide ligand showed excellent yields in Suzuki coupling. acs.org The development of analogous systems using N-ethyl-p-fluoroaniline would allow for a systematic study of how the N-alkyl substituent impacts catalytic efficiency and selectivity in cross-coupling and other transformations.

Ligand ClassPotential Metal CenterCatalyzed ReactionRole of N-Ethyl-p-fluoroaniline Moiety
PhosphinecarboxamidesPalladium, NickelCross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Modulates electronic properties and steric hindrance acs.orgrutgers.edu
N-Heterocyclic Carbenes (NHCs)Ruthenium, IridiumOlefin Metathesis, HydrogenationProvides steric bulk and electronic tuning rutgers.edu
Schiff Base LigandsCobalt, Copper, ZincOxidation, Antimicrobial ApplicationsEnhances biological activity and catalytic efficiency nih.gov

This table outlines potential catalytic systems where ligands derived from N-Ethyl-p-fluoroaniline could be applied.

This compound in Advanced Materials Research

The incorporation of fluorine into organic molecules is a well-established strategy for creating advanced materials with unique properties. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics.

While direct applications of this compound in materials are not widely documented, its structural features make it a promising candidate for monomer synthesis in polymer science. Fluorinated anilines can be used to prepare fluoropolymers, which have applications as coatings, seals, and electronic materials due to their high thermal stability and chemical inertness.

Furthermore, the introduction of fluorine into conjugated organic materials can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances resistance to oxidative degradation. rsc.org This makes monomers derived from N-ethyl-p-fluoroaniline potentially useful for the synthesis of n-type or ambipolar semiconducting polymers for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The N-ethyl group can improve the solubility of the resulting polymers, aiding in their processing and fabrication into thin films for electronic devices.

Incorporation of this compound into Polymeric Systems

The incorporation of this compound into polymeric systems is an area of research primarily centered on the development of novel conductive polymers. While direct studies on the homopolymer of N-Ethyl-P-fluoroaniline are not extensively documented in publicly available literature, its structural similarity to both aniline and N-ethylaniline allows for informed hypotheses regarding its polymerization and the properties of the resulting materials. The presence of both an ethyl group on the nitrogen atom and a fluorine atom on the benzene (B151609) ring is expected to significantly influence the polymer's morphology, solubility, and electronic characteristics.

Research into analogous compounds, such as poly(N-ethylaniline) and poly(fluoroaniline)s, provides a foundational understanding of the potential attributes of polymers derived from N-Ethyl-P-fluoroaniline. The ethyl group is known to enhance the solubility of polyaniline derivatives in common organic solvents, a crucial factor for improving processability. Concurrently, the fluorine substituent, owing to its high electronegativity, can alter the electronic properties of the polymer backbone, potentially impacting its conductivity and environmental stability.

The chemical oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. For this compound, the polymerization would proceed via the formation of radical cations, leading to the head-to-tail coupling of monomer units. The resulting polymer would be a substituted polyaniline, with repeating N-ethyl-p-fluoroaniline units.

The properties of such a polymer can be extrapolated from studies on related materials. For instance, research on poly(aniline-co-2-fluoroaniline) has shown that the incorporation of fluorine can increase the thermal stability of the polymer. jmest.org Furthermore, studies on poly(N-ethylaniline) composites have demonstrated that the N-alkylation can improve solubility. researchgate.net Therefore, a polymer based on N-Ethyl-P-fluoroaniline would likely exhibit a combination of these desirable properties.

Below is a table summarizing the expected influence of the N-ethyl and p-fluoro substituents on the properties of the resulting polymer, based on findings from related polyaniline systems.

PropertyInfluence of N-ethyl GroupInfluence of p-fluoro GroupExpected Outcome for Poly(N-Ethyl-P-fluoroaniline)
Solubility Increases solubility in organic solvents.May have a variable effect, but generally, fluorination can increase solubility in certain solvents.Enhanced solubility compared to unsubstituted polyaniline, facilitating easier processing.
Conductivity May decrease conductivity due to steric hindrance affecting chain planarity.Can either increase or decrease conductivity depending on the position and degree of substitution. The electron-withdrawing nature affects the electronic structure.Moderate conductivity, potentially tunable through doping.
Thermal Stability Generally, N-alkylation can slightly decrease thermal stability compared to the parent polyaniline.Increases thermal stability due to the strong C-F bond. jmest.orgresearchgate.netGood thermal stability, likely superior to poly(N-ethylaniline).
Processability Improved due to better solubility.May be improved if solubility is enhanced.Significantly improved processability, allowing for the formation of films and coatings.

It is important to note that while these predictions are based on sound chemical principles and data from related polymers, dedicated experimental studies on the polymerization of this compound are necessary to fully elucidate the properties and potential applications of the resulting polymeric systems.

This compound in Functional Dyes and Pigments Research

This compound serves as a valuable precursor in the synthesis of functional dyes and pigments, particularly those belonging to the azo class. The general structure of this compound, featuring a reactive amine group and a substituted aromatic ring, makes it an ideal candidate for diazotization and subsequent coupling reactions to form chromophoric azo compounds. The presence of the N-ethyl and p-fluoro substituents can impart unique and desirable properties to the resulting dyes.

The synthesis of azo dyes from this compound typically involves a two-step process. First, the primary amine group of the N-ethyl-p-fluoroaniline is converted into a diazonium salt in the presence of a nitrous acid source, usually sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. This diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine, to form the azo dye.

The incorporation of the N-ethyl group can influence the dye's solubility in various media and can also have a subtle effect on its color. More significantly, the para-positioned fluorine atom is known to have a pronounced impact on the properties of the final dye. The high electronegativity of fluorine can affect the electron density of the aromatic system, which in turn can alter the absorption spectrum of the dye, potentially leading to a shift in color. Furthermore, the presence of fluorine can enhance the stability of the dye molecule, leading to improved lightfastness and resistance to chemical degradation. bloomtechz.com

Research on dyes derived from analogous compounds like 4-fluoroaniline (B128567) has highlighted the benefits of incorporating fluorine into the molecular structure of dyes. These benefits include increased stability and unique color properties. bloomtechz.comnbinno.com It is reasonable to infer that dyes synthesized from this compound would exhibit similar advantages.

The potential applications for dyes derived from this compound are diverse, spanning from traditional textile dyeing to more advanced technological uses in areas like optical data storage and biomedical imaging, where the enhanced stability and specific spectral properties conferred by the fluorine and N-ethyl groups would be particularly advantageous.

Below is a data table illustrating the potential properties of an azo dye synthesized from this compound when coupled with a common coupling agent, beta-naphthol. The data is hypothetical and based on general principles of dye chemistry and the known effects of the substituents.

PropertyExpected CharacteristicRationale
Color Likely in the orange to red regionThe specific shade would be influenced by the N-ethyl and p-fluoro groups modifying the electronic transitions of the azo chromophore.
Solubility Good solubility in organic solvents and potentially in specific polymer matrices.The N-ethyl group generally enhances solubility in less polar media.
Lightfastness HighThe C-F bond is very stable, which can protect the dye molecule from photolytic degradation. bloomtechz.com
Chemical Stability HighThe electron-withdrawing nature of the fluorine atom can increase the oxidative stability of the dye. bloomtechz.com
Application Textiles, specialty coatings, functional materials.The combination of good solubility and high stability would make it suitable for a range of applications.

Further research and synthesis of specific dyes from this compound are required to fully characterize their properties and explore their potential in various fields of material science.

Analytical Method Development for N Ethyl P Fluoroaniline Hydrochloride in Complex Matrices

Chromatographic Methods for Separation and Quantification of N-Ethyl-P-fluoroaniline Hydrochloride

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from complex matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of this compound. This technique separates compounds based on their hydrophobicity. For aniline (B41778) and its derivatives, C18 columns are commonly utilized, offering a nonpolar stationary phase. sigmaaldrich.comnih.gov The separation is achieved by using a polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH. sielc.comresearchgate.net

A typical HPLC method for a related compound, 4-fluoroaniline (B128567), uses a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com For mass spectrometry (MS) compatible methods, formic acid can be substituted for phosphoric acid. sielc.com Given the structural similarity, a comparable method can be developed for this compound. The addition of the ethyl group increases the hydrophobicity of the molecule compared to 4-fluoroaniline, which would likely result in a longer retention time under identical chromatographic conditions.

Method development for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve adequate separation from other components in the sample matrix. nih.gov UV detection is commonly used for aniline derivatives, with the detection wavelength set to an absorbance maximum of the compound, often around 254 nm. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for N-Alkylaniline Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis at 254 nm
Flow Rate 1.0 mL/min

| Temperature | Ambient or controlled (e.g., 30°C) |

This table presents a general set of starting conditions for the HPLC analysis of N-alkylanilines, which would be optimized for the specific analysis of this compound.

Gas Chromatography (GC) Techniques for Volatile this compound Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. researchgate.net

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amine groups. google.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net This process reduces the polarity and increases the volatility of the analyte. google.com

The derivatization reaction is typically carried out by heating the sample with the silylating agent in an appropriate solvent. The resulting TMS derivative of N-Ethyl-P-fluoroaniline is then injected into the GC system. Separation is achieved on a capillary column, often with a nonpolar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS provides the added advantage of structural confirmation of the analyte. researchgate.net

Table 2: General Steps for GC Analysis of this compound

Step Description
1. Sample Preparation Extraction of the analyte from the matrix.
2. Derivatization Reaction with a silylating agent (e.g., MSTFA) to form a volatile derivative.
3. GC Separation Injection onto a capillary column for separation.

| 4. Detection | Detection by FID or MS. |

This table outlines the general workflow for the analysis of this compound using gas chromatography, highlighting the essential derivatization step.

Electrochemical Analysis of this compound

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound.

Voltammetric Studies of Redox Behavior of this compound

Voltammetric techniques, such as cyclic voltammetry, can be used to study the oxidation and reduction behavior of this compound. The aniline moiety is known to be electrochemically active and can be oxidized at a suitable electrode surface. srce.hr The oxidation potential of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. umn.edu

The N-ethyl group is an electron-donating group, which would be expected to lower the oxidation potential of the aniline ring, making it easier to oxidize compared to unsubstituted aniline. Conversely, the fluorine atom at the para position is an electron-withdrawing group, which would tend to increase the oxidation potential. The net effect on the redox potential will be a combination of these electronic effects. Studies on the electrochemical oxidation of N-alkylanilines have shown that these compounds undergo complex reaction pathways upon oxidation. acs.orgmdpi.com

Experimental studies using a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) would be necessary to determine the precise oxidation potential and to investigate the reversibility of the redox process for this compound in a given supporting electrolyte. researchgate.net

Development of Electrochemical Sensors for this compound

The development of electrochemical sensors for the detection of this compound is a promising area of research. These sensors are typically based on the modification of an electrode surface to enhance the sensitivity and selectivity of the detection. electrochemsci.org Various materials, including conducting polymers, metal-organic frameworks (MOFs), and nanomaterials, have been used to modify electrodes for the detection of aromatic amines. rsc.orgrsc.orgmdpi.com

For instance, electrodes modified with polyaniline or its derivatives can be used to detect other aromatic amines. chemrxiv.org The modification of a glassy carbon electrode with a Co-MOF has been shown to exhibit excellent sensitivity towards certain dinitroaniline compounds. rsc.org The interaction between the modified electrode surface and the analyte can lead to a measurable change in the electrochemical signal, such as a change in current or potential, which can be correlated to the concentration of the analyte.

A sensor for this compound could be developed by modifying an electrode with a material that has a specific affinity for this compound. This could involve creating a molecularly imprinted polymer (MIP) on the electrode surface, which would have recognition sites tailored to the shape and functionality of the N-Ethyl-P-fluoroaniline molecule.

Table 3: Potential Materials for Electrode Modification in Sensor Development

Material Type Example
Conducting Polymers Polyaniline, Polythiophene
Metal-Organic Frameworks Co-MOF, Ag-MOF
Nanomaterials Carbon nanotubes, Graphene, Gold nanoparticles

| Molecularly Imprinted Polymers | MIPs specific for N-Ethyl-P-fluoroaniline |

This table lists various classes of materials that could be explored for the modification of electrodes to develop a selective and sensitive electrochemical sensor for this compound.

Spectrophotometric and Fluorimetric Analysis of this compound

Spectrophotometric and fluorimetric methods are based on the interaction of the analyte with electromagnetic radiation and can provide simple and cost-effective analytical procedures.

UV-Vis spectrophotometry can be used for the quantification of this compound. The molecule contains a substituted benzene (B151609) ring, which is a chromophore that absorbs ultraviolet radiation. The NIST WebBook provides a UV/Visible spectrum for the related compound p-fluoroaniline, which can serve as a reference. nist.gov The spectrum of this compound is expected to be similar, with absorption maxima in the UV region. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would need to be determined experimentally. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

For the determination of amines, spectrophotometric methods can also be based on a derivatization reaction that produces a colored product. For example, aliphatic amines can be determined by their reaction with quinalizarin (B1678644) to form a colored product. researchgate.net While this specific reagent may not be suitable for aromatic amines, similar color-forming reactions could be explored for this compound.

Fluorimetric analysis is generally more sensitive than spectrophotometry. While not all aromatic compounds are fluorescent, some aniline derivatives exhibit fluorescence. The fluorescence properties of this compound would need to be investigated. This would involve determining its excitation and emission wavelengths and its quantum yield. If the native fluorescence is weak or non-existent, derivatization with a fluorescent tag could be employed. For example, amines can be derivatized with reagents like o-phthaldialdehyde (OPA) to produce highly fluorescent products that can be detected at very low concentrations. nih.gov

Table 4: Spectroscopic Properties of a Related Aniline Derivative

Compound λmax (nm)

| p-Fluoroaniline | ~235, ~285 |

This table shows the approximate UV absorption maxima for p-fluoroaniline, as a reference for the expected spectroscopic behavior of this compound. nist.gov

Environmental and Sustainable Chemistry Perspectives on N Ethyl P Fluoroaniline Hydrochloride

Degradation Pathways of N-Ethyl-P-fluoroaniline Hydrochloride in Environmental Systems

This compound, an organofluorine compound, is anticipated to exhibit environmental persistence due to the strength of the carbon-fluorine bond. umn.edu Its degradation in environmental systems is likely to proceed through a combination of photodegradation and other abiotic transformation processes in water and soil. The ethyl and amino groups on the aromatic ring provide reactive sites that can initiate degradation, although the fluorine atom is expected to influence the reaction pathways and rates.

Photodegradation Mechanisms of this compound

The photochemical degradation of this compound in the environment is a significant pathway for its transformation. umn.edu The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of reactions that break it down. For fluorinated aromatic compounds, photolysis is a key transformation pathway. umn.edu

The primary photodegradation mechanisms for N-alkylanilines involve the cleavage of the N-alkyl bond and transformations involving the aromatic ring. In the case of this compound, the N-H bond of the protonated amine and the C-N bond are susceptible to photochemical reactions. researchgate.net The presence of the fluorine atom can influence the electron distribution in the aromatic ring, thereby affecting the photolytic stability and the nature of the degradation products. researchgate.net

Direct photolysis may lead to the formation of radical intermediates. For instance, the photolysis of fluorophenyl azides in the presence of aniline (B41778) has been shown to generate asymmetrical fluoroazobenzenes through a singlet N-H insertion reaction followed by oxidation. researchgate.net While this compound is not an azide, this suggests that reactions involving the amino group are plausible under photochemical conditions.

Indirect photolysis, mediated by photosensitizers present in natural waters (such as dissolved organic matter), can also contribute to the degradation of this compound. These sensitizers can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can attack the aromatic ring and the ethyl group.

Potential Photodegradation Products of this compound

Potential Product Formation Pathway Environmental Significance
4-Fluoroaniline (B128567)De-ethylationMay exhibit its own toxicity and persistence.
Fluorinated phenolsHydroxylation of the aromatic ringCan be more water-soluble and potentially more biodegradable.
Azo compoundsDimerization of radical intermediatesMay be persistent and colored, contributing to water discoloration.
Ring-opened productsAdvanced oxidationLeads to mineralization but may form smaller, more mobile intermediates.

Abiotic Transformation of this compound in Water and Soil

In addition to photodegradation, this compound can undergo other abiotic transformations in aquatic and terrestrial environments. These processes are influenced by factors such as pH, temperature, and the presence of minerals and organic matter.

In water, hydrolysis is a potential abiotic degradation pathway. However, the aniline functional group is generally stable to hydrolysis under typical environmental pH conditions. The C-F bond is also highly resistant to hydrolysis. mdpi.com Therefore, the hydrolysis of this compound is expected to be a slow process.

In soil environments, sorption to soil particles is a critical process that affects the fate and transport of this compound. The sorption of anilines to soil is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netnih.gov As an amine, N-Ethyl-p-fluoroaniline will be protonated at acidic to neutral pH, existing as a cation. This cationic form can strongly adsorb to negatively charged soil colloids (clay minerals and organic matter) through cation exchange mechanisms. nih.gov Covalent bonding with soil organic matter, particularly with quinone-like moieties, can also occur, leading to its immobilization in the soil matrix. nih.gov

The abiotic redox reactions in soil and sediments can also contribute to the transformation of this compound. The presence of naturally occurring oxidizing agents (e.g., manganese oxides) or reducing agents (e.g., ferrous iron) can facilitate its degradation, although the rates and products of these reactions are not well-documented for this specific compound.

Factors Influencing Abiotic Transformation in Soil

Factor Influence on Transformation
Soil pHAffects the speciation (protonated vs. neutral) and thus sorption and reactivity.
Organic Matter ContentHigh organic matter can increase sorption and potentially covalent bonding. researchgate.net
Clay Content and TypeClay minerals provide surfaces for sorption through cation exchange.
Redox PotentialDetermines the likelihood of oxidation or reduction reactions.

Lifecycle Assessment of this compound Synthesis and Use

A comprehensive lifecycle assessment (LCA) for this compound is not publicly available. However, by examining the general synthesis routes for similar aromatic amines, potential environmental hotspots can be inferred. The production of aromatic amines often involves multi-step syntheses with significant energy inputs and the use of hazardous materials. mdpi.comresearchgate.net

The synthesis of this compound likely starts from p-fluoroaniline, which is then ethylated. The production of p-fluoroaniline itself can be energy-intensive and may involve the use of toxic reagents. The ethylation step typically employs alkylating agents such as ethyl halides or diethyl sulfate, which are hazardous and can generate significant waste.

The key stages in the lifecycle of this compound and their potential environmental impacts include:

Raw Material Acquisition: The extraction and processing of raw materials, including fluorine sources and petroleum-based precursors for the aniline ring, are energy-intensive and can have significant environmental footprints.

Energy Consumption: Heating, cooling, and separation processes require substantial energy, often from fossil fuels, leading to greenhouse gas emissions.

Solvent Use: Organic solvents are frequently used, which can contribute to volatile organic compound (VOC) emissions and require energy for recycling or disposal.

Waste Generation: The formation of byproducts, unreacted starting materials, and spent catalysts contribute to the waste stream, which may require specialized treatment.

Use Phase: The environmental impact during the use phase depends on the specific application of this compound. As it is used as an intermediate in the synthesis of other chemicals, its impact is largely embodied in the final products.

End-of-Life: The ultimate fate of this compound and its derivatives in the environment is a major concern due to the persistence of the C-F bond. Incomplete degradation can lead to the formation of persistent organic pollutants.

A prospective LCA of bio-based aniline production has shown the potential to reduce global warming impacts compared to fossil-based production, but it may increase eutrophication and acidification. d-nb.info This highlights the importance of considering multiple environmental impact categories when evaluating the sustainability of chemical production.

Potential Environmental Impacts Associated with Aniline Production (as a proxy)

Impact Category Contributing Factors
Global Warming PotentialEnergy consumption (fossil fuels), release of greenhouse gases from reactions.
Acidification PotentialEmissions of sulfur dioxide (SO₂) and nitrogen oxides (NOx) from energy production. frontiersin.org
Eutrophication PotentialRelease of nitrogen-containing compounds into water bodies. frontiersin.org
Human ToxicityUse and potential release of toxic reagents and solvents.

Green Chemistry Approaches to Minimize Environmental Impact of this compound Production

Several green chemistry principles can be applied to the synthesis of this compound to minimize its environmental footprint. The focus is on developing alternative synthesis routes that are more atom-economical, use less hazardous substances, are more energy-efficient, and generate less waste.

One promising area is the development of catalytic N-alkylation methods for anilines. Traditional N-alkylation often uses stoichiometric amounts of alkylating agents and generates significant salt waste. Catalytic approaches can overcome these limitations.

Alternative Greener Synthesis Routes for N-Alkylation of Anilines:

Catalytic N-Alkylation with Alcohols: Using alcohols as alkylating agents is advantageous as water is the only byproduct, leading to a higher atom economy. Various transition metal catalysts, including those based on iron, have been developed for the N-alkylation of anilines with alcohols. chemistryviews.orgresearchgate.net

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DESs) can significantly reduce the environmental impact. rsc.orgresearchgate.net For instance, the allylic alkylation of anilines has been successfully carried out in a DES, offering a more sustainable reaction medium. rsc.orgresearchgate.net

Visible-Light-Induced N-Alkylation: Photoredox catalysis using visible light is an emerging green chemistry tool. It allows for reactions to be conducted under mild conditions, often without the need for external heating. Visible-light-induced N-alkylation of anilines has been demonstrated, avoiding the use of metals, bases, and ligands in some cases. conicet.gov.arnih.gov

Hydrogen Autotransfer Reactions: These reactions, also known as borrowing hydrogen catalysis, utilize alcohols as alkylating agents and a metal catalyst. The alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol. This method is highly atom-economical. rsc.org

Comparison of Traditional vs. Green N-Alkylation Methods

Method Alkylating Agent Catalyst Solvent Byproduct Green Chemistry Advantages
TraditionalEthyl HalideNone/BaseOrganicHalide SaltNone
Catalytic (Alcohol)EthanolIron/RutheniumVariesWaterHigh atom economy, less toxic byproduct. chemistryviews.orgrsc.org
Deep Eutectic SolventsAllylic AlcoholsNoneDESWaterUse of sustainable solvents, mild conditions. rsc.orgresearchgate.net
Visible Light4-hydroxybutan-2-oneNone/NH₄BrHexaneWaterEnergy-efficient, mild conditions, avoids heavy metals. nih.gov

By adopting these green chemistry approaches, the production of this compound could be made more sustainable, reducing its lifecycle environmental impact.

Q & A

Basic: What are the recommended methodologies for synthesizing N-Ethyl-P-fluoroaniline hydrochloride with high purity?

Methodological Answer:
The synthesis of this compound can be optimized using a two-step process derived from analogous fluorinated aniline derivatives:

Salt Formation and Nitration : Start with p-fluoroaniline, which undergoes nitration in the presence of a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group. Subsequent ethylation via nucleophilic substitution (e.g., using ethyl bromide) introduces the N-ethyl group.

Hydrochloride Salt Formation : React the resulting N-ethyl-p-fluoroaniline with hydrochloric acid under controlled pH and temperature to precipitate the hydrochloride salt .
Key Considerations :

  • Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted precursors.
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

Basic: How can researchers ensure the stability of this compound during storage?

Methodological Answer:
Stability is influenced by hygroscopicity and sensitivity to light/heat. Recommended practices:

  • Storage : Use airtight, amber glass containers with desiccants (e.g., silica gel) in a nitrogen atmosphere to minimize hydrolysis.
  • Temperature : Store at 2–8°C for long-term stability.
  • Monitoring : Periodically assess purity via NMR or HPLC to detect degradation products (e.g., free amine or oxidized species) .

Advanced: What advanced analytical techniques are suitable for resolving structural ambiguities in fluorinated aniline derivatives?

Methodological Answer:
For complex structural elucidation:

Multi-Nuclear NMR : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H-¹³C HSQC for carbon-proton correlations.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.

X-Ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable.
Case Study : For related dihydrochloride salts, HPLC with UV/Vis detection (λ = 254 nm) effectively quantified degradation under stress conditions .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Computational approaches reduce experimental trial-and-error:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack.

Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMF or acetonitrile) to optimize reaction conditions.

Transition State Analysis : Identify energy barriers for ethyl group displacement or ring substitution.
Reference : Methodological frameworks for simulating fluorinated compounds align with protocols in systematic reviews of analogous systems .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Adopt safety measures from analogous hydrochlorides:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of fine particulates.
  • Emergency Preparedness : Install eyewash stations and safety showers. Document first-aid procedures for accidental exposure, even if acute toxicity data are unavailable .

Advanced: How should researchers address contradictory data in degradation studies of fluorinated aniline derivatives?

Methodological Answer:
Contradictions (e.g., varying half-lives under similar conditions) require systematic analysis:

Factorial Design Experiments : Test interactions between variables (pH, temperature, light).

Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace degradation pathways.

Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, PCA) to identify outlier conditions.
Framework : Align with methodologies for resolving discrepancies in perfluorinated compound studies, emphasizing controlled variable isolation .

Basic: What chromatographic methods are optimal for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Detect at 210–260 nm.
  • Ion Chromatography : Quantify chloride counterions to confirm stoichiometry.
  • Validation : Calibrate with certified reference standards and report limits of detection (LOD) and quantification (LOQ) .

Advanced: What strategies can elucidate the environmental fate of this compound in aquatic systems?

Methodological Answer:

Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to measure LC₅₀ and bioaccumulation potential.

Photodegradation Studies : Use UV-Vis irradiation systems to simulate sunlight-induced breakdown, analyzing products via LC-MS/MS.

QSAR Modeling : Predict persistence and toxicity using quantitative structure-activity relationships for fluorinated amines.
Note : While direct data are limited, methodologies from perfluorinated compound research provide a template .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.